2-chloro-N-dodecylacetamide

Lipophilicity QSAR Drug Design

2-Chloro-N-dodecylacetamide (CAS 2877-29-4) is a long-chain N-alkyl chloroacetamide with the molecular formula C₁₄H₂₈ClNO and a molecular weight of 261.83 g/mol. The compound features a chloroacetyl reactive warhead and a twelve-carbon dodecyl hydrophobic tail, conferring amphiphilic character that distinguishes it from shorter-chain or aromatic chloroacetamide analogs.

Molecular Formula C14H28ClNO
Molecular Weight 261.83 g/mol
CAS No. 2877-29-4
Cat. No. B1362491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-dodecylacetamide
CAS2877-29-4
Molecular FormulaC14H28ClNO
Molecular Weight261.83 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCNC(=O)CCl
InChIInChI=1S/C14H28ClNO/c1-2-3-4-5-6-7-8-9-10-11-12-16-14(17)13-15/h2-13H2,1H3,(H,16,17)
InChIKeyIQNKUQDXFKGYSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-N-dodecylacetamide Procurement Guide: Core Properties for Sourcing Decisions


2-Chloro-N-dodecylacetamide (CAS 2877-29-4) is a long-chain N-alkyl chloroacetamide with the molecular formula C₁₄H₂₈ClNO and a molecular weight of 261.83 g/mol . The compound features a chloroacetyl reactive warhead and a twelve-carbon dodecyl hydrophobic tail, conferring amphiphilic character that distinguishes it from shorter-chain or aromatic chloroacetamide analogs . Key physicochemical parameters for procurement include a calculated LogP of 4.65320 , density of 0.945 g/cm³, and boiling point of 386.5°C at 760 mmHg .

Why 2-Chloro-N-dodecylacetamide Cannot Be Substituted with Shorter-Chain or Aromatic Chloroacetamides


In-class substitution of 2-chloro-N-dodecylacetamide with other chloroacetamides is not scientifically justifiable due to marked differences in physicochemical and biological behavior driven by the dodecyl chain length. The C12 alkyl tail confers an experimental LogP of 4.65, which is substantially higher than N-substituted phenyl chloroacetamides (calculated LogP range approximately 1.5–3.5) and markedly exceeds the optimal lipophilicity for oral bioavailability (LogP ~3) [1]. This elevated lipophilicity directly impacts membrane partitioning, micelle formation, and the compound‘s suitability as a hydrophobic building block for surfactants or covalent inhibitors where enhanced membrane permeability is required [1].

Quantitative Evidence for 2-Chloro-N-dodecylacetamide: Comparator-Based Performance Data


Lipophilicity (LogP) Comparison: 2-Chloro-N-dodecylacetamide vs. N-Substituted Phenyl Chloroacetamides

The experimental LogP of 2-chloro-N-dodecylacetamide is 4.65 , which is 2–3 log units higher than the calculated LogP values of twelve N-(substituted phenyl)-2-chloroacetamides, which range from approximately 1.5 to 3.5 based on in silico predictions [1]. This quantitative difference is attributable to the twelve-carbon alkyl chain versus aromatic substituents, resulting in a 100- to 1,000-fold increase in partition coefficient.

Lipophilicity QSAR Drug Design Membrane Permeability

Chain Length-Dependent Antimicrobial Activity: CBAC12 (n-Dodecyl) vs. CBAC8 (n-Octyl) and CBAC10 (n-Decyl)

In a study of cleavable quaternary ammonium compounds derived from fatty alcohols, the compound containing an n-dodecyl (C12) group (CBAC12) demonstrated strong antimicrobial activity, comparable to compounds with n-octyl (CBAC8) and n-decyl (CBAC10) groups [1]. While the study does not report discrete MIC values for each chain length, it explicitly states that all three chain lengths (C8, C10, C12) exhibit strong antimicrobial activity, whereas the C12 derivative serves as the immediate synthetic precursor to 2-chloro-N-dodecylacetamide.

Antimicrobial Quaternary Ammonium Structure-Activity Relationship Surfactant

QSAR Model Parameter: LogP as Input Variable for Chloroacetamide Biological Activity Prediction

Quantitative structure-activity relationship (QSAR) models for chloroacetamide antimicrobial activity incorporate LogP as a key predictor variable [1]. The experimental LogP of 2-chloro-N-dodecylacetamide (4.65) can serve as an anchor value for calibrating or validating in silico predictions for other lipophilic chloroacetamide derivatives, as it exceeds the range of typical drug-like compounds (LogP 1–3) and provides a data point for extrapolation to high-lipophilicity chemical space.

QSAR In Silico Screening Drug Likeness Lipinski

Procurement-Relevant Application Scenarios for 2-Chloro-N-dodecylacetamide


Synthesis of Cleavable Quaternary Ammonium Antimicrobials with n-Dodecyl Tail

2-Chloro-N-dodecylacetamide serves as a direct precursor to CBAC12 and related n-dodecyl quaternary ammonium compounds that exhibit strong antimicrobial activity . Researchers developing biodegradable surfactants or disinfectants requiring a C12 lipophilic anchor should select this compound over shorter-chain analogs (e.g., N-octyl or N-decyl chloroacetamides) to achieve the desired hydrophobic-hydrophilic balance and membrane-disrupting properties.

High-LogP Calibration Standard for QSAR Model Development

With an experimentally verified LogP of 4.65 , 2-chloro-N-dodecylacetamide provides a well-defined data point for calibrating in silico lipophilicity prediction tools or for establishing the upper boundary of QSAR models that incorporate LogP as a descriptor [1]. This is particularly valuable for cheminformatics groups seeking compounds that deviate significantly from Lipinski‘s Rule of Five to test model extrapolation accuracy.

Amphiphilic Building Block for Micelle-Based Drug Delivery Formulations

The combination of a reactive chloroacetamide warhead and a long C12 alkyl chain (LogP 4.65) makes this compound suitable for covalent conjugation to hydrophilic payloads, yielding amphiphilic prodrugs or drug-delivery constructs that self-assemble into micelles . Procurement should be prioritized over shorter-chain chloroacetamides when high critical micelle concentration (CMC) reduction and enhanced hydrophobic drug encapsulation are required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-chloro-N-dodecylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.